molecular formula C13H13FN2O2S B2620875 N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide CAS No. 926198-47-2

N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide

Cat. No. B2620875
CAS RN: 926198-47-2
M. Wt: 280.32
InChI Key: CMWWXFPWDLRRQV-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide, also known as AF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to a class of compounds known as sulfonamides, which have been used as antibiotics and antitumor agents. AF-1 has been found to possess potent anticancer properties and has been extensively studied for its mechanism of action and potential applications in cancer therapy.

Scientific Research Applications

Binding to Phenylethanolamine N-methyltransferase (PNMT)

Research by Grunewald et al. (2006) investigated the binding of sulfonamide compounds, including structures similar to N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide, to the active site of PNMT. These compounds were found to be potent inhibitors of PNMT, a key enzyme involved in the synthesis of epinephrine from norepinephrine. Molecular modeling suggested that sulfonamide -NH- could form hydrogen bonds with the enzyme, highlighting the potential of these compounds in modulating PNMT activity for therapeutic purposes G. L. Grunewald et al., 2006.

Potential in Neuroscience Research

The study on Phenylmethanesulfonyl fluoride (PMSF) by Osman et al. (1996) explored the neuropathic effects of sulfonyl fluorides. Although not directly related to this compound, this research provides insight into the broader category of sulfonyl fluorides' effects on nervous system function and their potential applications in studying neurodegenerative diseases and neuroprotection mechanisms K. Osman et al., 1996.

Biochemical Applications

The genetically encoded fluorescent amino acid research by Summerer et al. (2006) demonstrates the application of sulfonylamide-related compounds in protein studies. They reported a strategy for incorporating low-molecular-weight fluorophores into proteins at defined sites, which aids in studying protein structure, dynamics, and interactions. This approach underscores the utility of sulfonylamide compounds in designing novel biochemical tools for research D. Summerer et al., 2006.

Radiolabeling for Diagnostic Imaging

Research on [18F]Fluorothiols by Glaser et al. (2004) presents a method for labeling peptides with fluorine-18 for positron emission tomography (PET) imaging. Although not directly involving this compound, this study exemplifies the potential use of related sulfonyl fluoride compounds in developing new diagnostic tracers for medical imaging, enhancing disease diagnosis and monitoring M. Glaser et al., 2004.

Enzyme Inhibition for Therapeutic Targets

The application of biocatalysis in drug metabolism, as discussed by Zmijewski et al. (2006), involves the production of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This research indicates the relevance of sulfonamide compounds in developing drugs targeting AMPA receptors, showcasing their potential in creating therapeutic agents for neurological conditions M. Zmijewski et al., 2006.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-12-7-6-11(15)8-13(12)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWWXFPWDLRRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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